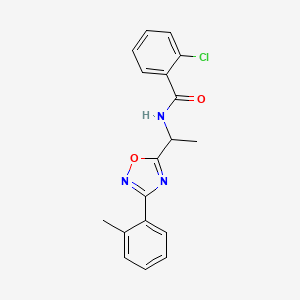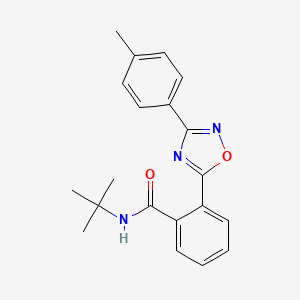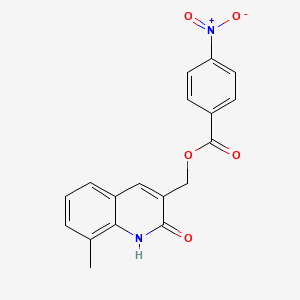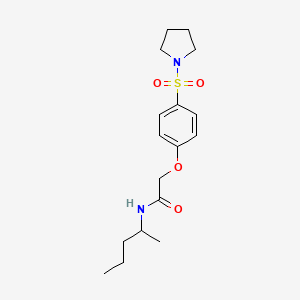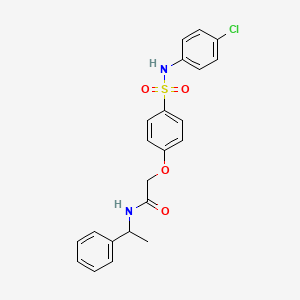
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are being investigated for their ability to treat a range of diseases, including autoimmune disorders, cancer, and inflammatory conditions.
作用機序
CP-690,550 works by inhibiting the activity of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide enzymes, which are involved in the signaling pathways that regulate immune responses. Specifically, it inhibits 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide3, which is primarily found in immune cells such as T cells and natural killer cells. By blocking 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide3 activity, CP-690,550 reduces the production of cytokines, which are signaling molecules that contribute to inflammation and immune system activation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a range of biochemical and physiological effects. In addition to its immunosuppressive properties, it has been shown to reduce the proliferation of cancer cells in vitro, and to inhibit angiogenesis, the process by which new blood vessels form. It has also been shown to reduce the severity of graft-versus-host disease, a potentially life-threatening complication that can occur after bone marrow transplantation.
実験室実験の利点と制限
One advantage of CP-690,550 is its specificity for 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide3, which makes it a valuable tool for studying the role of this enzyme in immune responses. However, its immunosuppressive properties can also be a limitation, as it can interfere with normal immune function and increase the risk of infections. Additionally, CP-690,550 has a relatively short half-life, which can make it difficult to maintain stable concentrations in vivo.
将来の方向性
There are several areas of future research that could be pursued with CP-690,550. One potential application is in the treatment of cancer, where its ability to inhibit angiogenesis and reduce cancer cell proliferation could be valuable. Additionally, it could be investigated for its potential to treat other autoimmune disorders, such as multiple sclerosis and lupus. Finally, further research could be done to optimize its pharmacokinetic properties, such as its half-life, to improve its efficacy and reduce the risk of side effects.
合成法
The synthesis of CP-690,550 involves several steps, starting with the reaction of 4-chlorobenzenesulfonamide with 4-bromoanisole to form 4-(4-bromoanisylsulfonyl)chlorobenzene. This intermediate is then reacted with N-(1-phenylethyl)acetamide in the presence of a palladium catalyst to yield CP-690,550.
科学的研究の応用
CP-690,550 has been the subject of extensive scientific research, particularly in the field of immunology. It has been shown to inhibit the activity of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(1-phenylethyl)acetamide enzymes, which play a crucial role in the signaling pathways involved in immune responses. As a result, CP-690,550 has been investigated for its potential to treat autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16(17-5-3-2-4-6-17)24-22(26)15-29-20-11-13-21(14-12-20)30(27,28)25-19-9-7-18(23)8-10-19/h2-14,16,25H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDHXNGLIBKCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(1-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


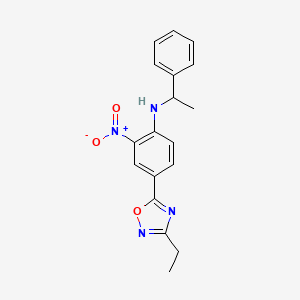
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)

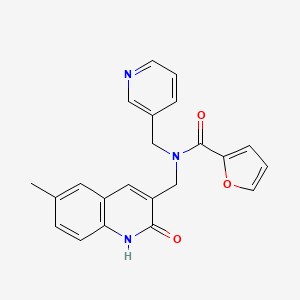
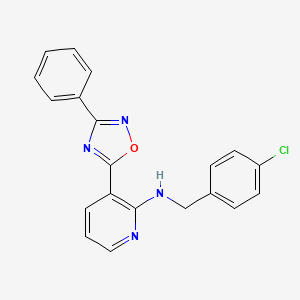

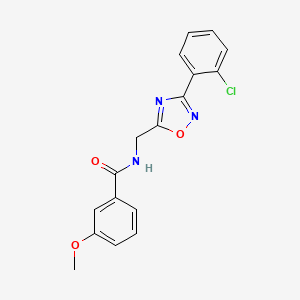
![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)
